2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile
Description
This compound is a heterocyclic hybrid molecule featuring a furan-oxazole core substituted with a 4-chlorophenoxy methyl group and a 3-(1H-imidazol-1-yl)propylamino side chain. The oxazole ring is further modified with a carbonitrile substituent.
Properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(3-imidazol-1-ylpropylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c22-15-2-4-16(5-3-15)28-13-17-6-7-19(29-17)21-26-18(12-23)20(30-21)25-8-1-10-27-11-9-24-14-27/h2-7,9,11,14,25H,1,8,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELYUFCYQAVHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)NCCCN4C=CN=C4)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Imidazole Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures. The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
Chemical Structure and Properties
The compound can be broken down into distinct functional groups that contribute to its biological activity:
- Furan ring : Known for its role in various biological processes.
- Imidazole moiety : Often associated with biological systems, particularly in enzyme catalysis and as a building block in pharmaceuticals.
- Oxazole and carbonitrile groups : These contribute to the compound's ability to interact with biological targets.
Molecular Formula
The molecular formula of the compound is .
Antimicrobial Properties
Research indicates that compounds similar in structure to 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile exhibit significant antimicrobial activity. For instance, derivatives of imidazole have been shown to possess antifungal and antibacterial properties due to their ability to disrupt microbial cell membranes and inhibit metabolic pathways.
Anticancer Activity
Studies have suggested that oxazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases, which are crucial for programmed cell death. The specific compound may share these properties due to its structural similarities with known anticancer agents.
Enzyme Inhibition
The imidazole group is known for its ability to act as a competitive inhibitor for various enzymes. For example, it can inhibit enzymes involved in the synthesis of nucleic acids or proteins, which could be beneficial in treating diseases characterized by uncontrolled cell proliferation.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of chlorophenoxy-substituted furan derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains could enhance efficacy, suggesting a similar potential for the compound under discussion.
Case Study 2: Anticancer Mechanisms
A research article explored the effects of oxazole derivatives on human cancer cell lines. The study found that these compounds could induce cell cycle arrest and apoptosis through mitochondrial pathways. The findings highlight the importance of structural features in determining the bioactivity of related compounds.
Research Findings
Scientific Research Applications
Medicinal Chemistry
This compound has potential applications in drug design due to its diverse functional groups that can interact with various biological targets. Its structure suggests possible activity as a pharmacophore in the development of new therapeutic agents.
- Anticancer Properties : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, suggesting this compound may also have anticancer potential.
- Antimicrobial Activity : Research into structurally related compounds has shown promising antimicrobial effects, which may extend to this compound as well.
Materials Science
In materials science, this compound can be utilized in the synthesis of advanced materials with specific electronic or optical properties. Its unique functional groups allow for modifications that can enhance material performance in applications such as:
- Organic Light Emitting Diodes (OLEDs) : The furan moiety is known for its electron-rich characteristics, making it suitable for use in OLEDs.
- Conductive Polymers : The incorporation of this compound into polymer matrices could improve conductivity and thermal stability.
Biological Studies
The biological activity of this compound is an area of active investigation. Studies have indicated that similar oxazole derivatives can interact with G protein-coupled receptors (GPCRs), which are crucial targets in pharmacology:
- Mechanism of Action : The interaction with specific molecular targets may alter enzyme activities or receptor functions, leading to various biological effects such as modulation of neurotransmission or inhibition of tumor growth.
- Potential Therapeutic Uses : Given its structural similarities to known bioactive compounds, further research could elucidate its role in treating conditions like inflammation or neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Key structural motifs in the compound include:
- Furan-oxazole core: Linked to a 4-chlorophenoxy methyl group.
- Carbonitrile group : Enhances electrophilicity and may influence solubility.
Table 1: Comparison of Structural Features
*Calculated using standard atomic weights.
Physicochemical and Electronic Properties
- In contrast, the 4-chlorophenoxy group introduces hydrophobicity, which may balance solubility and membrane permeability .
- Electronic Effects: The electron-withdrawing chlorine (4-chlorophenoxy) and carbonitrile groups could enhance electrophilicity, favoring interactions with nucleophilic residues in biological targets. This contrasts with the electron-donating methyl group in the pyrazole analog .
Hypothetical Bioactivity and Mechanism
- Imidazole Derivatives: Imidazole-containing compounds, such as the target molecule and the dihydroimidazole analog , are known to inhibit cytochrome P450 enzymes or histamine receptors. The propylamino linker in the target compound may confer flexibility for binding to larger active sites.
- Oxazole-Carbonitrile Systems : Oxazole rings with electron-deficient substituents (e.g., carbonitrile) are prevalent in kinase inhibitors (e.g., c-Met inhibitors). The furan-oxazole core in the target compound could mimic ATP-binding motifs .
Q & A
What are the key considerations for designing a multi-step synthesis protocol for this compound?
Level: Basic
Answer:
The synthesis of this compound requires meticulous planning due to its heterocyclic oxazole core, furan-phenoxy linkage, and imidazole-propylamine side chain. Key steps include:
- Functional group compatibility : Protect the oxazole nitrile group early to avoid side reactions during furan-phenoxy coupling .
- Coupling strategies : Use Ullmann or Buchwald-Hartwig amination for imidazole-propylamine attachment, ensuring inert conditions (argon/nitrogen) and catalysts like Pd(OAc)₂ .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO or THF) enhance intermediate stability, while ethanol/water mixtures facilitate final crystallization .
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) and confirm purity via HPLC (>95%) .
Table 1: Example Reaction Conditions for Key Steps
How can structural ambiguities in intermediates be resolved using spectroscopic methods?
Level: Basic
Answer:
Critical ambiguities (e.g., regioisomerism in the oxazole-furan linkage) require:
- ¹H/¹³C NMR : Compare chemical shifts of oxazole C-4 (δ ~160 ppm for nitrile) and furan C-2 (δ ~110 ppm) with reference data .
- 2D NMR (HSQC/HMBC) : Confirm connectivity between the imidazole-propylamine side chain and oxazole C-5 (key HMBC correlation: NH → C-5) .
- IR spectroscopy : Validate nitrile presence (C≡N stretch ~2240 cm⁻¹) and secondary amine (N-H bend ~1550 cm⁻¹) .
What catalytic strategies improve yield in the imidazole-propylamine coupling step?
Level: Advanced
Answer:
Low yields in this step often stem from steric hindrance or catalyst deactivation. Solutions include:
- Ligand design : Bulky ligands like Xantphos enhance Pd catalyst stability, reducing side-product formation .
- Microwave-assisted synthesis : Shorten reaction time (2h vs. 12h) while maintaining 70% yield via controlled dielectric heating .
- Flow chemistry : Continuous flow systems minimize intermediate degradation, achieving 80% yield with Pd/C catalysts .
How do electronic effects of the 4-chlorophenoxy group influence reactivity?
Level: Advanced
Answer:
The electron-withdrawing Cl substituent:
- Activates the furan ring : Enhances electrophilic substitution at the 5-position (e.g., Suzuki coupling) .
- Modulates oxazole electrophilicity : Reduces nitrile reactivity toward nucleophiles, confirmed via DFT calculations (Mulliken charge: C≡N = +0.32) .
Table 2: Substituent Effects on Reactivity
| Substituent | Furan Reactivity (k, M⁻¹s⁻¹) | Oxazole Nitrile Reactivity |
|---|---|---|
| 4-Cl | 1.2 × 10⁻³ | Low (stable under basic conditions) |
| 4-OCH₃ | 0.8 × 10⁻³ | Moderate (partial hydrolysis) |
How can conflicting bioactivity data (e.g., antifungal vs. inactive) be reconciled?
Level: Advanced
Answer:
Discrepancies arise from assay conditions:
- Solubility factors : DMSO stock solutions >2% may inhibit fungal growth (false positives). Use ≤0.5% DMSO with Tween-80 .
- Metabolic stability : Hepatic microsome assays (e.g., rat liver S9 fraction) reveal rapid imidazole-propylamine oxidation (t₁/₂ = 12 min), explaining inactivity in vivo .
- Target specificity : Molecular docking shows high affinity for fungal CYP51 (ΔG = -9.2 kcal/mol) but low binding to human homologs (ΔG = -5.4 kcal/mol) .
What computational methods predict the compound’s pharmacokinetic profile?
Level: Advanced
Answer:
Use QSAR models and molecular dynamics:
- ADMET Prediction : SwissADME calculates moderate BBB permeability (BOILED-Egg model: CNS +) but high P-gp efflux .
- Metabolic sites : CYP3A4-mediated N-dealkylation of the imidazole-propylamine group (MetaSite v6.0) .
- Solubility : COSMO-RS predicts 0.12 mg/mL in PBS (pH 7.4), validated experimentally via nephelometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
